Ap-dCTP is synthesized from natural nucleotides through specific chemical modifications. It belongs to the class of deoxynucleoside triphosphates (dNTPs), which are essential building blocks for DNA synthesis. Nucleotide analogs like Ap-dCTP are often used in research and diagnostic applications due to their ability to incorporate into DNA strands during polymerization processes.
The synthesis of Ap-dCTP typically involves several chemical steps, including phosphorylation and coupling reactions. One common method includes:
Technical details regarding the purification of Ap-dCTP often involve reverse-phase high-performance liquid chromatography (HPLC) to isolate the product from unreacted starting materials and by-products .
Ap-dCTP participates in various biochemical reactions, primarily in DNA synthesis. Key reactions include:
Technical details on these reactions often involve monitoring incorporation rates using techniques such as fluorescence resonance energy transfer (FRET) or gel electrophoresis .
The mechanism of action for Ap-dCTP involves its incorporation into DNA strands during polymerization reactions catalyzed by DNA polymerases. The presence of the adenosine moiety can influence the binding affinity and specificity of the enzyme, thereby affecting the efficiency of DNA synthesis.
Data from kinetic studies reveal that modified nucleotides like Ap-dCTP can alter reaction rates compared to natural nucleotides .
Relevant data indicate that proper storage conditions (e.g., -20°C) are crucial for maintaining its integrity over time .
Ap-dCTP has numerous applications in scientific research:
Research continues to explore additional applications for modified nucleotides like Ap-dCTP, particularly in developing novel biotechnological tools .
Alkyne-functionalized dCTP analogues (e.g., ap-dCTP, propargylamino-dCTP) are engineered to incorporate bioorthogonal handles into DNA without disrupting native biochemical processes. The alkyne moiety (–C≡C–H) serves as a reactive tag for subsequent chemoselective ligations, primarily via azide-alkyne cycloadditions. This design leverages the small steric footprint of alkynes (< 5 Å), minimizing interference with polymerase recognition during enzymatic incorporation into nucleic acids. The propargylamine linker attached to the cytosine base (typically at N4 or C5 positions) preserves Watson-Crick base pairing while enabling efficient in vitro and in vivo labeling. Such modifications facilitate targeted tagging of replicating DNA in cellular environments, where metabolic incorporation occurs during polymerase-mediated synthesis. The bioorthogonality ensures minimal cross-reactivity with cellular nucleophiles (e.g., thiols, amines), enabling precise detection even in complex biological matrices [5] [10].
Table 1: Key Properties of Alkyne-Modified dCTP Analogues
Property | ap-dCTP | Propargylamino-dCTP | Significance | ||
---|---|---|---|---|---|
Modification Site | C5 position | N4 position | Determines base-pairing fidelity | ||
Steric Bulk | Low (ΔVdW < 50 ų) | Moderate (ΔVdW ~70 ų) | Impacts polymerase acceptance | ||
Reaction Rate (k₂, M⁻¹s⁻¹) | 0.1–0.5 (CuAAC) | 0.3–1.2 (CuAAC) | Influences labeling efficiency | ||
Polymerase Compatibility | Taq, Pol δ | Klenow, RT | Critical for enzymatic incorporation |
The synthesis of alkyne-functionalized dCTP analogues employs Ludwig’s "one-pot, three-step" methodology optimized for gram-scale production:
Alternative routes include:
Table 2: Synthesis Efficiency of Alkyne-dCTP Analogues
Synthetic Method | Yield (%) | Reaction Time (h) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
Ludwig One-Pot | 65–70 | 8–10 | >95% | No protecting groups needed |
Oxathiaphospholane | 58–78 | 24 | >90% | Diastereoselective α-thio variants |
Solid-Phase (Phosphoramidite) | 85–92* | 48 (oligo synthesis) | >98% | Sequence-specific modification |
*Yield refers to oligonucleotide incorporation efficiency [3] [6] [9].
CuAAC remains the gold standard for conjugating azide-bearing probes (e.g., fluorophores, biotin) to alkyne-tagged DNA via ap-dCTP. The reaction requires Cu(I) catalysts, generated in situ from Cu(II) (e.g., CuSO₄) and reducing agents (sodium ascorbate). Key kinetic parameters include:
Table 3: CuAAC Optimization Parameters for ap-dCTP Labeling
Parameter | Optimal Range | Impact on Efficiency | ||
---|---|---|---|---|
CuSO₄ Concentration | 1–2 mM | <50 µM: Incomplete reaction; >5 mM: DNA damage | ||
Ligand Type | BTTAA > THPTA | BTTAA improves solubility & Cu(I) stability | ||
Ligand:Cu Ratio | 5:1 | Prevents Cu(I) aggregation | ||
Ascorbate | 50–100 mM | Sustains Cu(I) but avoids oxidative stress | ||
Reaction Time | 30–60 min (RT) | Shorter times reduce background |
SPAAC circumvents copper toxicity by using strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO) that react spontaneously with azides. While ap-dCTP contains a terminal alkyne incompatible with SPAAC, "inverse" strategies employ azide-modified dCTP (e.g., N₃-dCTP) paired with cyclooctyne probes. Key considerations:
SPAAC limitations include:
Table 4: Comparison of Bioorthogonal Conjugation Methods
Method | Catalyst | Rate (k₂, M⁻¹s⁻¹) | Cytotoxicity | Live-Cell Compatibility | ||
---|---|---|---|---|---|---|
CuAAC | Cu(I)/Ligand | 10–200 | Moderate-High | Limited (fixed cells) | ||
SPAAC | None | 0.001–1.2 | None | High | ||
Inverse SPAAC | None | 0.8–1.5 (with COMBO) | None | High (requires N₃-dCTP) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7